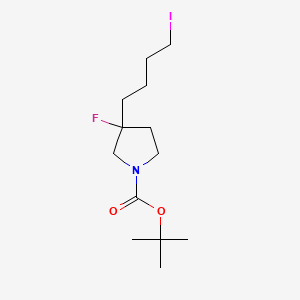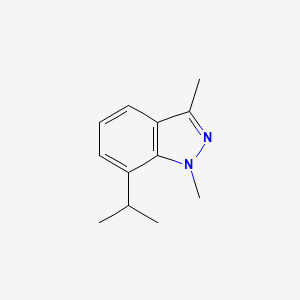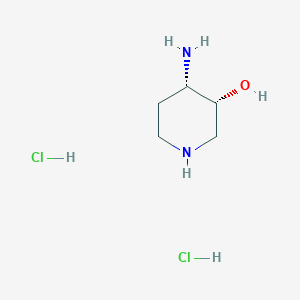
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, under controlled conditions to yield the desired product. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
化学反応の分析
Types of Reactions
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated amines .
科学的研究の応用
(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
作用機序
The mechanism of action of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Some compounds similar to (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride include:
- (3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine dihydrochloride
- (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both an amino and hydroxyl group. This unique combination allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in both research and industrial applications .
特性
分子式 |
C5H14Cl2N2O |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
(3R,4S)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1 |
InChIキー |
TXJUMWIOLHLXPY-YAQRUTEZSA-N |
異性体SMILES |
C1CNC[C@H]([C@H]1N)O.Cl.Cl |
正規SMILES |
C1CNCC(C1N)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


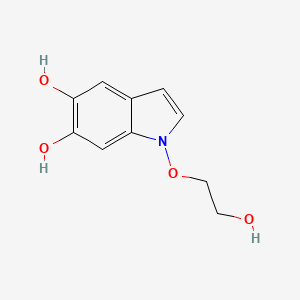
![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
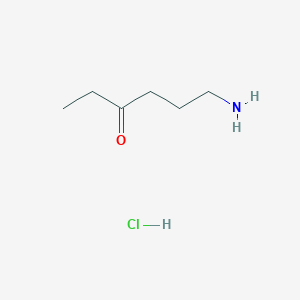
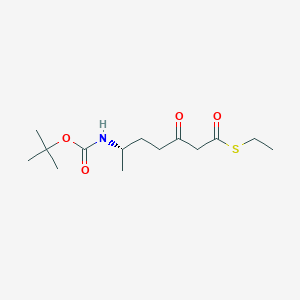
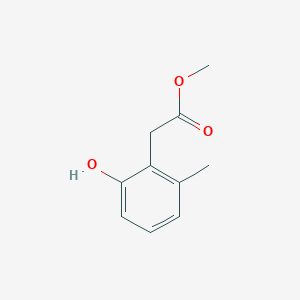
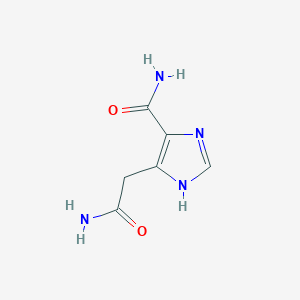
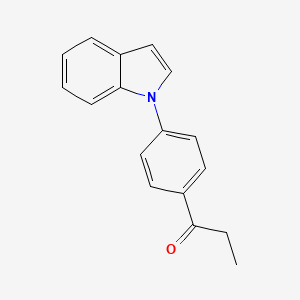
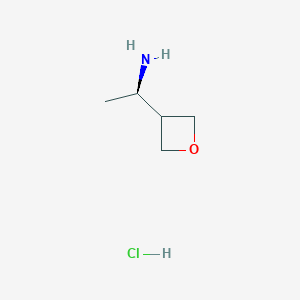
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
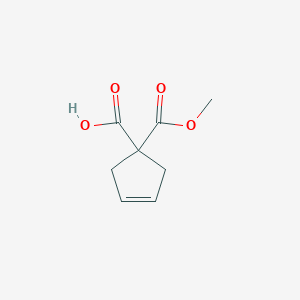
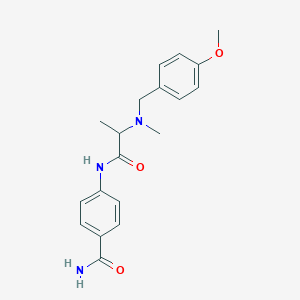
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
